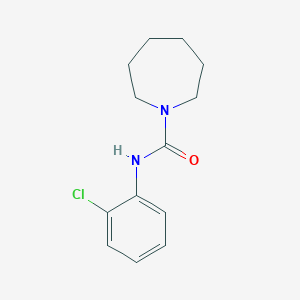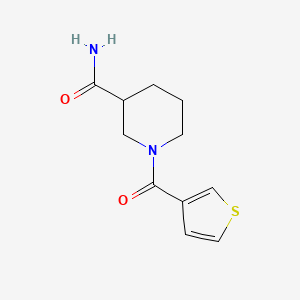
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide, also known as TTCP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of piperidine-based compounds and has shown promising results in various scientific research applications. In
Mécanisme D'action
The mechanism of action of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide is not fully understood. However, it has been suggested that it acts by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Moreover, it has been found to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to reduce pain by modulating the activity of nociceptive receptors. 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has also been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has been found to be highly selective for its target receptors, which makes it a valuable tool for studying the activity of neurotransmitters. However, 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. Moreover, it has been found to have some toxicity at high doses.
Orientations Futures
For the use of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide include studying its effects on other diseases, exploring its potential use as a drug delivery system, and developing more selective and potent analogs.
Méthodes De Synthèse
The synthesis of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide involves the reaction of 3-carboxamido-1-(thiophene-3-carbonyl) piperidine with an appropriate reagent. The reaction is carried out under controlled conditions to obtain the desired product. Various methods have been reported for the synthesis of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide, including the use of acid chlorides, isocyanates, and carboxylic acids. However, the most commonly used method involves the reaction of 3-carboxamido-1-(thiophene-3-carbonyl) piperidine with thionyl chloride.
Applications De Recherche Scientifique
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been found to be effective against various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-(thiophene-3-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-10(14)8-2-1-4-13(6-8)11(15)9-3-5-16-7-9/h3,5,7-8H,1-2,4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTRIAXZIDTKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

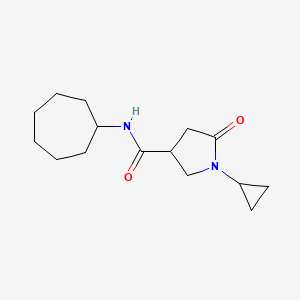
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)
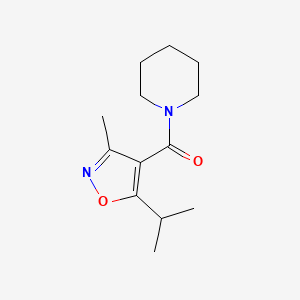
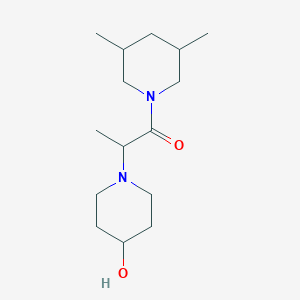

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)
